alpha-d-Arabinose tetrabenzoate
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Overview
Description
Alpha-d-Arabinose tetrabenzoate is a chemical compound with the molecular formula C33H26O9 It is a derivative of arabinose, a pentose sugar, where the hydroxyl groups are esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
- Dissolve alpha-d-Arabinose in an anhydrous solvent such as dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add benzoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include large-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid, while reduction can produce alpha-d-Arabinose.
Scientific Research Applications
Alpha-d-Arabinose tetrabenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, affecting their activity. The ester groups can also influence the compound’s solubility and stability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Beta-l-Arabinose tetrabenzoate
- Beta-d-Ribopyranose tetrabenzoate
- Beta-xylopyranose tetrabenzoate
Uniqueness
Alpha-d-Arabinose tetrabenzoate is unique due to its specific stereochemistry and the presence of four benzoate groups. This configuration imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
7473-43-0 |
---|---|
Molecular Formula |
C33H26O9 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
InChI Key |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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